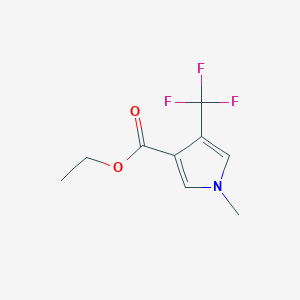

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Overview

Description

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The trifluoromethyl group in the compound suggests potential for increased metabolic stability and lipophilicity, which can be advantageous in drug design .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach that enhances reaction efficiency . Similarly, the synthesis of related compounds often involves condensation reactions, as seen with ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is formed by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide .

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives have been extensively studied using quantum chemical calculations, such as density functional theory (DFT). These studies provide insights into the thermodynamic parameters, indicating that the formation of these compounds is typically exothermic and spontaneous at room temperature [

Scientific Research Applications

Synthetic Applications :

- Zhu, Lan, and Kwon (2003) demonstrated the use of this compound in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation, achieving excellent yields and complete regioselectivity. This showcases its utility in complex organic synthesis processes (Zhu, Lan, & Kwon, 2003).

- Dawadi and Lugtenburg (2011) detailed efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its versatility in creating novel pyrrole derivatives (Dawadi & Lugtenburg, 2011).

Gene Expression Inhibition :

- Palanki et al. (2002) synthesized analogues of this compound and identified them as potent inhibitors of AP-1 and NF-κB mediated gene expression, emphasizing its potential in biochemical research (Palanki et al., 2002).

Chemical Reaction Mechanisms :

- A study by Wang et al. (2012) involved the synthesis of derivatives via a one-pot three-component reaction, showcasing the compound's role in developing novel reaction mechanisms (Wang et al., 2012).

Crystal Engineering :

- Yin and Li (2006) discovered that pyrrole-2-carboxylates, including derivatives of this compound, can be used in crystal engineering due to their robust supramolecular synthons (Yin & Li, 2006).

properties

IUPAC Name |

ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-13(2)5-7(6)9(10,11)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVLPDQUSSTVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)